molecular formula C19H13BrN2O3 B277780 5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B277780
M. Wt: 397.2 g/mol
InChI Key: LAHDKMJYVWRGBD-UHFFFAOYSA-N
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Description

5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups on the benzoxazole or furan rings.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzoxazole derivatives with different functional groups.

Scientific Research Applications

5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is unique due to the presence of the 6-methyl-1,3-benzoxazole moiety, which imparts specific pharmacological properties. The combination of the benzoxazole and furan rings in the same molecule enhances its potential as a versatile pharmacophore with a broad spectrum of biological activities.

Properties

Molecular Formula

C19H13BrN2O3

Molecular Weight

397.2 g/mol

IUPAC Name

5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H13BrN2O3/c1-11-5-6-14-16(9-11)25-19(22-14)12-3-2-4-13(10-12)21-18(23)15-7-8-17(20)24-15/h2-10H,1H3,(H,21,23)

InChI Key

LAHDKMJYVWRGBD-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br

Origin of Product

United States

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